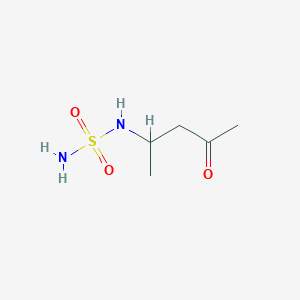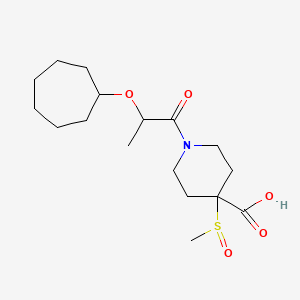![molecular formula C16H20N2O4 B7439593 2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol](/img/structure/B7439593.png)
2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol, also known as ODZ-101, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of oxadiazole compounds, which have been found to have various biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol is not fully understood, but it is believed to act as an inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme that breaks down dopamine, a neurotransmitter that is involved in the regulation of movement and mood. By inhibiting MAO-B, 2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol may increase dopamine levels in the brain, which could have neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its potential neuroprotective effects, 2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol has also been found to have antioxidant properties. It may also have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to design experiments to test its efficacy.
Orientations Futures
There are several possible future directions for research on 2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models and in clinical trials. Another area of interest is its antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases. Finally, further studies are needed to better understand its mechanism of action and to identify other potential targets for its use in scientific research.
Méthodes De Synthèse
The synthesis of 2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol involves several steps. The first step involves the reaction of 2-naphthol with 2-bromo-1,2-dimethoxyethane to form 2-(2-bromo-1,2-dimethoxyethyl)naphthalene. This intermediate is then reacted with hydrazine hydrate to form 2-(2-hydrazinyl-1,2-dimethoxyethyl)naphthalene. Finally, the oxadiazole ring is formed by reacting the intermediate with acetic anhydride and sodium azide.
Applications De Recherche Scientifique
2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-20-10-13(21-2)14-17-15(22-18-14)16(19)8-7-11-5-3-4-6-12(11)9-16/h3-6,13,19H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAXUMWPIYHKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=NOC(=N1)C2(CCC3=CC=CC=C3C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-fluorophenyl)cyclobutyl]-4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7439511.png)

![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7439530.png)
![1-[4-(5-Chloropyridin-3-yl)oxypiperidin-1-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-one](/img/structure/B7439544.png)
![3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide](/img/structure/B7439560.png)

![2-[[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7439567.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-3-methylsulfonylpyridine-2-carboxamide](/img/structure/B7439571.png)
![1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)

![6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid](/img/structure/B7439591.png)
![3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B7439600.png)
![(2R)-2-[[(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7439608.png)